(R)-ethyl 4-oxooxetane-2-carboxylate
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Overview
Description
®-ethyl 4-oxooxetane-2-carboxylate is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 4-oxooxetane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ester under acidic conditions . This reaction forms the oxetane ring, which is a four-membered ring containing one oxygen atom.
Industrial Production Methods
Industrial production of ®-ethyl 4-oxooxetane-2-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 4-oxooxetane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more saturated structures.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
®-ethyl 4-oxooxetane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-ethyl 4-oxooxetane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxazolecarboxylate: This compound has a similar structure but contains an oxazole ring instead of an oxetane ring.
Ethyl 4-oxetane-2-carboxylate: This is a non-chiral version of ®-ethyl 4-oxooxetane-2-carboxylate.
Uniqueness
®-ethyl 4-oxooxetane-2-carboxylate is unique due to its chiral nature and the presence of the oxetane ring. This structure imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of chiral molecules and the study of stereochemistry.
Properties
IUPAC Name |
ethyl (2R)-4-oxooxetane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARXXGXFUIFGZ-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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